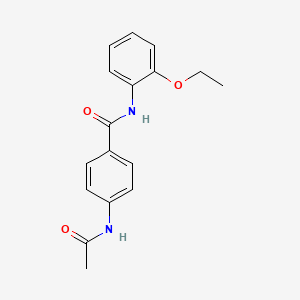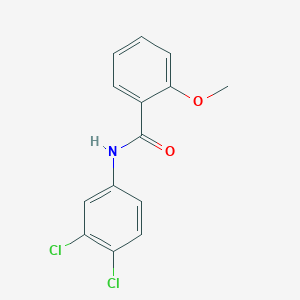
N-(3,4-dichlorophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by a benzoyl group attached to an amide functional group. Benzamides are of interest in various fields of chemistry and biology due to their diverse properties and applications.
Synthesis Analysis
The synthesis of related benzamide compounds often involves acylation reactions, where an acyl group is introduced to an aromatic amine. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared by the acylation of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF) (Karabulut et al., 2014). This method could potentially be adapted for the synthesis of this compound using appropriate starting materials.
Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various techniques, including X-ray diffraction and Density Functional Theory (DFT) calculations. The study of a structurally similar compound through single-crystal X-ray diffraction and DFT revealed insights into its molecular geometry, bond lengths, angles, and dihedral angles, highlighting the influence of intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. For example, modifications on the amide bond and alkyl chain of a related benzamide compound affected its dopamine receptor affinity, demonstrating the significance of chemical structure on biological activity (Perrone et al., 2000).
Physical Properties Analysis
Physical properties, such as crystallinity and solubility, are crucial for the application of benzamides. Studies on polymorphism and crystal growth provide insights into the solid-state properties of these compounds (Yasuoka et al., 1969).
科学的研究の応用
Dopamine D(4) Receptor Studies
N-(3,4-dichlorophenyl)-2-methoxybenzamide derivatives have been explored for their affinity and selectivity towards dopamine D(4) receptors, which are of interest in neurological research. Studies have employed these compounds as probes to understand receptor density and functionality, offering insights into neuropharmacological applications. The research found that certain derivatives show high affinity and selectivity towards D(4) receptors, indicating potential for investigating neurological disorders (Colabufo et al., 2001; Perrone et al., 2000).
Antibacterial Applications
Research into the antibacterial properties of derivatives of this compound has led to the development of compounds with potent inhibitory effects on bacterial cell division proteins such as FtsZ. This protein is essential for bacterial cytokinesis, and its inhibition can halt the growth of bacteria, presenting a novel target for antibacterial drug development (Haydon et al., 2010).
Environmental Chemistry and Toxicology
Some studies have focused on the environmental presence and toxicological effects of related benzamide derivatives, particularly as UV filters like benzophenone-3, which shares a structural resemblance with this compound. These studies highlight the ecological and health impacts of such compounds, including their potential as endocrine disruptors and the mechanisms of their degradation or bioaccumulation in ecosystems (Watanabe et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of this compound and its derivatives have been conducted to understand their physicochemical properties better. Such studies are crucial for drug design and material science, offering insights into the compound's interactions, stability, and reactivity (Karabulut et al., 2014).
Electrochemical Studies
Research has also delved into the electrochemical properties of methoxybenzene derivatives, including their redox behaviors and potential applications in electrochemical sensors or as intermediates in synthetic chemistry. These studies contribute to the development of novel analytical and synthetic methodologies (McGuire & Peters, 2016).
作用機序
Target of Action
N-(3,4-dichlorophenyl)-2-methoxybenzamide, also known as DCMU or Diuron, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .
Mode of Action
DCMU inhibits the electron transport chain reaction in PSII, specifically blocking the Q_B plastoquinone binding site . This prevents the flow of electrons from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of the electron transport chain by DCMU affects the light-dependent reactions of photosynthesis . This disruption prevents the production of ATP and NADPH, essential molecules for the light-independent reactions (Calvin cycle) where CO2 is fixed into carbohydrates . Therefore, DCMU indirectly affects the Calvin cycle by limiting the availability of ATP and NADPH .
Result of Action
The primary result of DCMU’s action is the inhibition of photosynthesis, leading to a decrease in plant growth and development . In the context of its use as a herbicide, this results in the death of susceptible weed species . It’s worth noting that some species have developed resistance to dcmu, likely through mutations that alter the herbicide’s target site or enhance its metabolic degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness can be affected by factors such as soil type, temperature, and rainfall. Additionally, the presence of other chemicals in the environment could potentially influence DCMU’s stability and degradation . It’s also important to consider the potential ecological impact of DCMU, as it can affect non-target organisms and ecosystems .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCIHGNHNFZXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)
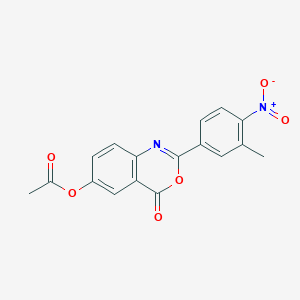
![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)
![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
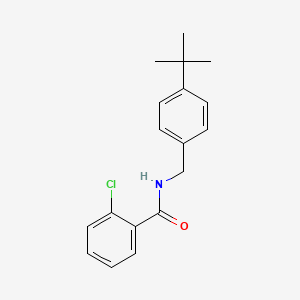
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
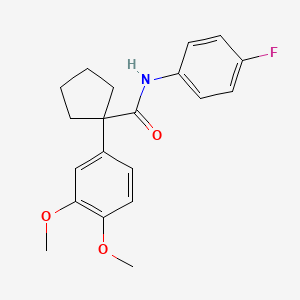
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)
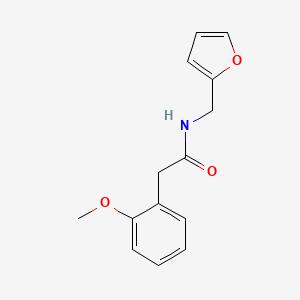
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

